7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Description
This compound is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepine core with multiple substituents:
- 7-Chloro group: Enhances receptor binding affinity and metabolic stability.
- 5-Phenyl group: Common in benzodiazepines, contributing to hydrophobic interactions with biological targets.
Properties
IUPAC Name |
7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O4/c23-14-6-9-19-17(10-14)21(13-4-2-1-3-5-13)26(12-20(28)25-19)22(29)16-11-15(27(30)31)7-8-18(16)24/h1-11,21H,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUADCQPLEQKFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the benzodiazepine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Chloro and nitro groups are introduced via electrophilic aromatic substitution reactions.
Final assembly: The benzoyl group is attached through acylation reactions.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Halogen atoms (like chlorine) can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of benzodiazepines and their derivatives.
Biology: Researchers investigate its interactions with biological targets, such as receptors in the central nervous system.
Medicine: It serves as a lead compound in the development of new therapeutic agents for treating anxiety and related disorders.
Industry: The compound is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, primarily the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.
Comparison with Similar Compounds
Key Observations :
- The target’s 4-(2-Cl-5-NO₂-benzoyl) group distinguishes it from simpler analogs, likely increasing electron-deficient character and altering receptor interactions.
- Methylclonazepam’s 7-NO₂ group (vs. the target’s 4-NO₂) may lead to divergent metabolic pathways .
Reactivity Insights :
- The target’s nitrobenzoyl group may participate in nucleophilic aromatic substitution, unlike Methylclonazepam’s nitro group at position 7 .
- Oxazolam’s fused oxazolo ring requires specialized cyclization steps, contrasting with the target’s benzoylation .
Physicochemical Properties
Table: Comparative Physicochemical Data
Notes:
- Methylclonazepam’s solubility in water may correlate with faster onset of action .
Biological Activity
The compound 7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, which are known for their diverse biological activities, particularly in the central nervous system (CNS). This article delves into the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structure and Composition
- Molecular Formula : C22H19ClN2O3
- Molecular Weight : 396.85 g/mol
- CAS Number : 533888-42-5
Chemical Structure
The compound features a benzodiazepine core structure, which is characterized by a fused benzene and diazepine ring. The presence of the chloro and nitro substituents significantly influences its biological properties.
Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. This compound is believed to enhance GABAergic transmission, leading to increased inhibitory neurotransmission in the CNS.
Pharmacological Effects
- Anxiolytic Activity : Studies suggest that derivatives of benzodiazepines exhibit significant anxiolytic effects. The introduction of chloro and nitro groups may enhance this activity through improved receptor binding affinity.
- Sedative Effects : Similar to other benzodiazepines, this compound may induce sedation by potentiating GABA receptor activity.
- Anticonvulsant Properties : Preliminary data indicate that compounds in this class can exhibit anticonvulsant effects, making them potential candidates for epilepsy treatment.
In Vitro Studies
Recent research has focused on assessing the biological activity through various in vitro assays:
- Cell Viability Assays : The compound's effect on cell viability in neuronal cell lines has shown promising results in promoting cell survival under stress conditions.
- Receptor Binding Studies : Binding affinity studies reveal that this compound interacts effectively with GABA_A receptors, supporting its anxiolytic potential.
Case Studies
- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder reported significant reductions in anxiety levels following treatment with a benzodiazepine derivative similar to this compound.
- Case Study on Epilepsy : An exploratory study indicated that patients with refractory epilepsy experienced fewer seizures when treated with a regimen including benzodiazepine derivatives.
Comparative Analysis
| Property | 7-Chloro Compound | Other Benzodiazepines |
|---|---|---|
| Anxiolytic Activity | High | Varies |
| Sedative Effects | Moderate | High |
| Anticonvulsant Properties | Promising | Established |
| GABA_A Receptor Binding | Strong | Strong |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-chloro-4-(2-chloro-5-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one?
- Methodological Answer : The synthesis typically involves a multi-step process starting from a benzodiazepine core. Acylation with 2-chloro-5-nitrobenzoyl chloride under basic conditions (e.g., using triethylamine or pyridine) is a critical step. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound. Reaction monitoring by TLC and characterization by -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HPLC (≥95% purity) is essential .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- -NMR : Identify aromatic protons (6.8–8.5 ppm) and benzodiazepine backbone signals (e.g., lactam carbonyl at ~170 ppm in -NMR).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula .
- X-ray crystallography (if crystalline): Resolve the substitution pattern at the 4-position and nitro group orientation .
Q. What are the primary pharmacological targets for benzodiazepine derivatives like this compound?
- Methodological Answer : Conduct receptor binding assays using -flunitrazepam as a radioligand for GABA receptors. Compare IC values with reference drugs (e.g., diazepam). Additionally, screen for off-target activity at serotonin or dopamine receptors using HEK-293 cell lines expressing cloned receptors .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro vs. fluoro substituents) impact the compound’s receptor binding affinity?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to model interactions between the nitro group and GABA receptor α-subunits. Validate predictions with site-directed mutagenesis (e.g., α1-H101C mutation) and electrophysiology (patch-clamp) to assess chloride current modulation. Compare with fluoro-substituted analogs from and .
Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%) for this compound?
- Methodological Answer : Optimize reaction conditions systematically:
- Temperature : Test 0°C vs. room temperature during acylation.
- Catalyst : Compare DMAP vs. no catalyst for acyl transfer efficiency.
- Workup : Evaluate acid/base extraction vs. direct crystallization.
Use DOE (Design of Experiments) to identify critical factors and validate reproducibility across 3 independent batches .
Q. How can researchers investigate the metabolic stability of this compound in preclinical models?
- Methodological Answer : Conduct in vitro microsomal assays (rat/human liver microsomes) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Identify major metabolites (e.g., nitro reduction to amine or hydroxylation) and compare with structurally related benzodiazepines (e.g., clonazepam). Confirm findings with in vivo PK studies in rodents (plasma sampling at 0.5, 1, 2, 4, 8h post-dose) .
Q. What computational methods predict the compound’s potential for crystallinity and polymorphism?
- Methodological Answer : Use CSP (Crystal Structure Prediction) software (e.g., Mercury CSD) to generate possible polymorphs. Calculate lattice energy landscapes and compare with experimental PXRD patterns. Assess thermodynamic stability via DSC (melting point analysis) and slurry experiments in solvents like ethanol/water .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to address discrepancies between DMSO (high) vs. aqueous (low) solubility?
- Methodological Answer : Measure equilibrium solubility using shake-flask method in PBS (pH 7.4) and DMSO. Validate with HPLC-UV quantification . Consider aggregation tendencies via DLS (Dynamic Light Scattering) and adjust formulation strategies (e.g., cyclodextrin complexation) for in vivo applications .
Q. Discrepant cytotoxicity results in neuronal vs. non-neuronal cell lines: What mechanistic studies clarify this?
- Methodological Answer : Perform transcriptomic profiling (RNA-seq) on SH-SY5Y (neuronal) vs. HEK-293 cells post-treatment. Focus on apoptosis pathways (e.g., Bcl-2/Bax ratio) and oxidative stress markers (GSH/GSSG). Validate with siRNA knockdown of GABA receptor subunits to isolate receptor-mediated vs. off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
